molecular formula C16H18N8OS B2707551 4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide CAS No. 1705717-81-2

4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide

Cat. No.: B2707551
CAS No.: 1705717-81-2
M. Wt: 370.44
InChI Key: GAZIJBAAGGSRPL-UHFFFAOYSA-N
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Description

4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C16H18N8OS and its molecular weight is 370.44. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Heterocyclic Compound Development

Research on heterocyclic compounds similar to 4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide has led to the development of various novel compounds with potential therapeutic applications. For instance, the synthesis of novel benzodifuranyl, 1,3,5-triazines, and other heterocyclic compounds derived from visnaginone and khellinone has been explored for their anti-inflammatory and analgesic activities. These compounds exhibit significant COX-2 inhibition, analgesic, and anti-inflammatory properties, highlighting the therapeutic potential of heterocyclic compounds in managing pain and inflammation (Abu‐Hashem et al., 2020).

Anticancer and Antimicrobial Agents

The exploration of heterocyclic carboxamides has also included the evaluation of their potential as antipsychotic agents. Certain heterocyclic analogues have shown promising in vitro binding to dopamine D2, serotonin 5-HT2, and serotonin 5-HT1a receptors, alongside potent in vivo activities suggesting their utility in psychiatric treatments (Norman et al., 1996). Additionally, novel carboxamides, sulfonamides, ureas, and thioureas derived from pyrazolo[1,5-a]pyrimidine analogs have been synthesized and tested for their anticancer properties, demonstrating the versatility of heterocyclic compounds in the development of new cancer therapies (Ajeesh Kumar et al., 2016).

Enzyme Inhibition for Disease Modelling

The discovery of piperidine-4-carboxamides as inhibitors of soluble epoxide hydrolase represents another significant application of heterocyclic compounds in scientific research. These inhibitors have shown robust effects on serum biomarkers related to linoleic acid epoxide, providing evidence of their potential in disease model studies and therapeutic applications (Thalji et al., 2013).

Antimicrobial and Insecticidal Applications

Furthermore, the synthesis of new dithiocarbamate derivatives featuring thiazole and benzothiazole rings has expanded the antimicrobial toolkit, with some compounds displaying high activity against various microorganisms. This underscores the role of heterocyclic chemistry in developing new antimicrobial agents (Yurttaş et al., 2016). Additionally, certain sulfonamide-bearing thiazole moieties have demonstrated potent insecticidal effects against the cotton leafworm, showcasing the agricultural applications of these chemical frameworks (Soliman et al., 2020).

Properties

IUPAC Name

N-(thiophen-2-ylmethyl)-4-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N8OS/c25-16(18-9-13-2-1-7-26-13)23-5-3-22(4-6-23)14-8-15(20-11-19-14)24-12-17-10-21-24/h1-2,7-8,10-12H,3-6,9H2,(H,18,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAZIJBAAGGSRPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC(=C2)N3C=NC=N3)C(=O)NCC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N8OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.